Galegine sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNZDWZLEPDBAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942415 | |
| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14279-86-8, 20284-78-0 | |
| Record name | Guanidine, N-(3-methyl-2-buten-1-yl)-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, (3-methyl-2-butenyl)-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020284780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid--N-(3-methylbut-2-en-1-yl)guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical and Ethnopharmacological Context of Galegine Sulfate
Ethnobotanical Origins and Traditional Uses
Galega officinalis, a perennial herb native to the Middle East and naturalized in Europe and Western Asia, has a long history of use in traditional medicine. thieme-connect.comresearchgate.netantropocene.it Its name, Galega, is believed to derive from the Greek words "gala" (milk) and "ago" (to bring on), reflecting its use to increase milk production in livestock. witchypoohs.comwiley.com The specific epithet "officinalis" indicates its historical use as a medicinal herb sold in apothecaries. wiley.comwikipedia.org
In medieval Europe, the aerial parts of Galega officinalis were employed for a variety of ailments. researchgate.net It was used to treat conditions such as the plague, worms, and snake bites. wikipedia.orgresearchgate.netdrugs.com Additionally, it was utilized for its diaphoretic (sweat-inducing) properties in fevers and as a diuretic. wikipedia.orgplanetayurveda.com The plant was also a component of folk remedies for managing symptoms that are now recognized as being associated with diabetes, such as excessive urination. wiley.comresearchgate.netresearchgate.net
Traditional use of Galega officinalis provided early anecdotal evidence of its biological activities. The most notable of these was its observed effect on blood sugar levels. researchgate.netwitchypoohs.com For centuries, it was used in folk medicine to alleviate symptoms of what is now known as diabetes mellitus. researchgate.netnews-medical.net3dchem.com This hypoglycemic property, though not understood mechanistically at the time, was a key observation that would later attract scientific inquiry. researchgate.netwitchypoohs.com
Beyond its effects on blood glucose, the plant was also recognized for its ability to increase milk production in animals, a practice that led to its common name, goat's rue. witchypoohs.combioone.org Other reported traditional uses included its application as a tonic, for digestive ailments, and as a liver protectant. drugs.complanetayurveda.com
Isolation and Early Scientific Characterization of Galegine (B1196923)
The turn of the 20th century marked the beginning of scientific investigation into the active constituents of Galega officinalis. The plant was found to be a rich source of guanidine (B92328) and its derivatives. wiley.comwikipedia.org While guanidine itself was known to lower blood glucose, its toxicity prevented its clinical use. wiley.comresearchgate.net
In the early 1900s, the French chemist Georges Tanret successfully isolated a less toxic alkaloid from the plant, which he named galegine. wiley.com3dchem.comnih.gov This was a pivotal moment, providing a specific compound for further study. The precise chemical structure of galegine was later confirmed in 1923 by a research group in Edinburgh, UK, as isoamylene guanidine. wiley.com
Early preclinical studies on galegine sulfate (B86663) were conducted to evaluate its effects. In 1927, Muller and Reinwein described their experiments, which included self-administration of galegine sulfate and subsequent monitoring of blood glucose levels. news-medical.net Their findings, along with studies in animals, confirmed the hypoglycemic action of galegine. wiley.comnews-medical.net These early scientific characterizations laid the groundwork for understanding the pharmacological potential of this natural product.
Precedence in Modern Pharmaceutical Development
The discovery and study of galegine were instrumental in the development of the biguanide (B1667054) class of antidiabetic drugs. wikipedia.orgnumberanalytics.comnih.gov The chemical structure of galegine, a guanidine derivative, served as a template for the synthesis of new, more effective, and less toxic compounds. numberanalytics.comgoodrx.com
The first synthetic biguanide, synthalin, was introduced in the 1920s but was later withdrawn due to toxicity. numberanalytics.com The exploration of biguanide analogues continued, leading to the development of metformin (B114582) in the 1950s. numberanalytics.comwikipedia.org Metformin, a dimethylbiguanide, demonstrated a favorable risk-benefit profile and has since become a cornerstone in the treatment of type 2 diabetes. numberanalytics.comnih.gov The historical lineage from the traditional use of Galega officinalis to the isolation of galegine and the subsequent synthesis of metformin is a clear example of natural product-inspired drug discovery. wiley.comresearchgate.net
The chemical structure of galegine has been a valuable starting point for the development of structural analogues with therapeutic potential. witchypoohs.comresearchgate.net Galegine is chemically known as isoprenylguanidine. researchgate.net Biguanides, such as metformin (dimethylbiguanide) and the withdrawn drug phenformin (B89758) (phenethylbiguanide), are essentially composed of two linked guanidine molecules with additional chemical substitutions. researchgate.net
The process of modifying the galegine structure allowed for the optimization of pharmacological properties, leading to compounds with improved efficacy and safety. goodrx.comwikipedia.org This development of structural analogues highlights the importance of natural products not just as direct therapeutic agents, but also as chemical scaffolds for medicinal chemistry efforts. witchypoohs.comresearchgate.net The journey from galegine to metformin exemplifies how a natural compound can inspire the creation of synthetic drugs with enhanced clinical utility. researchgate.netgoodrx.com
Data Tables
Table 1: Ethnobotanical Uses of Galega officinalis
| Traditional Use | Description |
| Antidiabetic | Used in folk medicine to manage symptoms of diabetes, such as polyuria. wiley.comresearchgate.netresearchgate.net |
| Galactagogue | Given to livestock to increase milk production. witchypoohs.combioone.org |
| Diaphoretic | Used to induce sweating in cases of fever. planetayurveda.com |
| Diuretic | Employed to increase urine flow. wikipedia.orgplanetayurveda.com |
| Vermifuge | Traditionally used to expel intestinal worms. wikipedia.orgresearchgate.netdrugs.com |
| Plague Treatment | Used during plague epidemics in medieval Europe. researchgate.netdrugs.com |
Table 2: Key Milestones in the Development of Galegine and Biguanides
| Year | Milestone |
| Medieval Era | Traditional use of Galega officinalis for various ailments, including diabetic symptoms. researchgate.netresearchgate.netnumberanalytics.com |
| Early 1900s | Isolation of galegine from Galega officinalis by Georges Tanret. wiley.comnih.gov |
| 1922 | First description of metformin in scientific literature. wikipedia.org |
| 1923 | Confirmation of the chemical structure of galegine. wiley.com |
| 1920s | Introduction of the first synthetic biguanide, synthalin. numberanalytics.com |
| 1927 | Early clinical experience with this compound described by Muller and Reinwein. news-medical.net |
| 1950s | Development and introduction of metformin for the treatment of diabetes. numberanalytics.comwikipedia.org |
Biological Sources and Phytochemical Analysis of Galegine Sulfate Precursors
Plant Species Containing Galegine (B1196923) and Related Compounds
Galegine has been identified and isolated from several plant species, most notably from the Fabaceae, Cyperaceae, and Asteraceae families.
Galega officinalis, commonly known as Goat's Rue, is a perennial herb native to the Middle East and now naturalized in Europe, Asia, and parts of North America. researchgate.netcdnsciencepub.com Historically, it has been recognized for its rich chemical composition. wikipedia.org Phytochemical analyses have consistently confirmed the presence of galegine and other guanidine (B92328) derivatives in this plant. researchgate.netwikipedia.org These compounds, particularly galegine, were foundational in the research that led to the development of biguanide (B1667054) drugs. researchgate.net The plant's aerial parts, including flowers, leaves, and stems, are known to contain these alkaloids. cdnsciencepub.comnih.gov Modern analytical techniques like Ultra High-Performance Liquid Chromatography coupled with mass spectrometry (UHPLC-ESI-MS) have been employed to identify and quantify galegine and its related compounds in G. officinalis extracts. nih.gov Besides guanidines, the plant also contains flavonoids, quinazoline (B50416) alkaloids, and hydroxycinnamic acids. nih.govnih.gov
The genus Schoenus, commonly known as bogrushes, includes species that are predominantly found in Australia and South Africa. wikipedia.org Within this genus, Schoenus asperocarpus, a Western Australian sedge known as Poison Sedge, has been identified as a source of galegine. nih.govdbca.wa.gov.auala.org.au Research has confirmed that the toxic principle of S. asperocarpus is the isoprenyl guanidine, galegine. nih.gov This tufted perennial sedge grows in winter-wet depressions and sandy clay or loam soils. dbca.wa.gov.au While galegine has been definitively isolated from S. asperocarpus, the phytochemical profile of other species like Schoenus rigens is less characterized in this specific context. ala.org.audbca.wa.gov.au
Verbesina encelioides, or golden crownbeard, is an annual herb from the Asteraceae family, native to the Americas but now considered an invasive species in many parts of the world. cabidigitallibrary.orgijpsr.com This plant is another confirmed biological source of galegine. cabidigitallibrary.orgnih.govresearchgate.net Studies have shown that galegine is present in the fresh leaf material of the plant. nih.govresearchgate.net The concentration of galegine found in V. encelioides that induced toxicosis in a study was approximately 0.08%. nih.gov In addition to galegine, phytochemical analysis of V. encelioides has revealed the presence of other compounds including phenolic acids, flavonoids, and triterpenes. nih.govresearchgate.net
Distribution and Concentration within Plant Tissues and Phenological Growth Stages
The concentration of galegine in Galega officinalis is not uniform throughout the plant; it varies significantly depending on the tissue type and the plant's developmental stage. nih.govcambridge.org
Research using liquid chromatography/mass spectrometry has demonstrated that reproductive tissues (flowers and pods) contain the highest concentrations of galegine. cambridge.org This is followed by the leaves and then the stems, which have the lowest concentration. cambridge.org
The total amount of galegine per stalk, or the galegine pool, changes as the plant matures. It is lowest during the vegetative growth stage and peaks when the plant is at the immature pod stage. cambridge.org After this peak, the total galegine content decreases by the time the seeds are fully mature. cambridge.org This peak concentration at the immature pod stage is significant as it often coincides with the time of meadow hay harvest, where G. officinalis can be a contaminant. cambridge.org
Galegine Concentration and Pools in Galega officinalis
| Plant Part / Growth Stage | Parameter | Value | Source |
|---|---|---|---|
| Reproductive Tissues | Average Concentration | ~7 mg/g | cambridge.org |
| Leaf Tissues | Average Concentration | ~4 mg/g | cambridge.org |
| Stem Tissues | Average Concentration | ~1 mg/g | cambridge.org |
| Vegetative Growth Stage | Total Galegine per Stalk | ~2 mg/stalk | cambridge.org |
| Immature Pod Stage | Total Galegine per Stalk | ~91 mg/stalk | cambridge.org |
| Mature Seed Stage | Total Galegine per Stalk | ~48 mg/stalk | cambridge.org |
Characterization of Related Guanidine Derivatives
Beyond galegine, the primary plants of interest contain other structurally similar guanidine compounds.
In Galega officinalis, phytochemical studies have consistently identified the presence of guanidine and hydroxygalegine (specifically 4-hydroxygalegine) alongside galegine. cdnsciencepub.comwikipedia.orgnih.gov These compounds are part of the broader group of guanidine derivatives that characterize the plant's chemical profile. researchgate.net The identification of hydroxygalegine has been achieved through methods such as UHPLC-ESI-MS, which detects it as a hydroxylated form of galegine. nih.gov The presence of these related alkaloids is a key feature of G. officinalis chemistry. nih.govdrugs.com While Verbesina encelioides is known for galegine, the presence of these other specific guanidine derivatives is less documented in available research. researchgate.netmdpi.com
Guanidine Derivatives in Source Plants
| Compound | Plant Source | Source |
|---|---|---|
| Guanidine | Galega officinalis | cdnsciencepub.comwikipedia.org |
| Hydroxygalegine (4-hydroxygalegine) | Galega officinalis | cdnsciencepub.comwikipedia.orgnih.gov |
| Galegine | Galega officinalis, Schoenus asperocarpus, Verbesina encelioides | researchgate.netnih.govnih.gov |
Biosynthetic Pathways of Guanidine-Type Alkaloids
The biosynthesis of guanidine alkaloids involves the transfer of a guanidino group from a donor molecule, typically L-arginine, to an acceptor molecule. This process is central to the formation of a wide array of secondary metabolites in plants and other organisms. rsc.org While the specific enzymatic pathway for galegine in G. officinalis is not fully elucidated, insights can be drawn from the well-studied biosynthesis of other guanidino compounds, such as guanidinoacetate (GAA). rsc.org
The formation of guanidine-containing natural products relies on a few key metabolic precursors.
L-Arginine : This amino acid is the primary donor of the guanidino group in the biosynthesis of most guanidine compounds. researchgate.netnih.govmdpi.com In this process, the amidino group (-C(=NH)NH2) is transferred from arginine to an amino acceptor, leaving ornithine as a byproduct. mdpi.com The regeneration of arginine from ornithine via the ornithine cycle is crucial for sustaining the production of guanidino compounds. nih.gov
Amino Acceptors : A variety of molecules can act as acceptors for the guanidino group. In the well-documented biosynthesis of guanidinoacetate (GAA), the amino acid glycine (B1666218) serves as the acceptor. researchgate.netmdpi.com
Isoprenoid Precursors : Galegine is specifically an isoprenyl guanidine, also known as isoamylene guanidine. wikipedia.orgresearchgate.net This structure indicates that its biosynthesis requires not only a guanidino donor (from arginine) but also a five-carbon isoprenoid unit. This precursor is likely derived from the terpenoid biosynthesis pathway, such as dimethylallyl pyrophosphate (DMAPP). The final structure is formed by the linkage of this isoprenoid tail to the guanidine nitrogen.
The proposed metabolic precursors for galegine are detailed in the table below.
Table 2: Proposed Metabolic Precursors for Galegine Biosynthesis
| Precursor | Role in Biosynthesis | Metabolic Origin | Reference(s) |
|---|---|---|---|
| L-Arginine | Donor of the guanidino group | Amino acid metabolism / Urea cycle | researchgate.net, nih.gov, mdpi.com |
| Isoprenoid Unit (e.g., DMAPP) | Forms the isoprenyl (isoamylene) side chain | Terpenoid biosynthesis pathway (MEP/MVA pathways) | wikipedia.org, researchgate.net |
| Amine Acceptor | Initial molecule to which the guanidino group is attached (if not directly to the isoprenoid amine) | Amino acid or amine pools | researchgate.net, mdpi.com |
The key enzymatic step in the biosynthesis of guanidine compounds is the transfer of the amidino group, a reaction catalyzed by a class of enzymes known as amidinotransferases (or transamidinases).
L-Arginine:glycine amidinotransferase (AGAT) : This is the most characterized enzyme in this class and is responsible for the synthesis of guanidinoacetate (GAA) from L-arginine and glycine. researchgate.netmdpi.com The reaction produces GAA and ornithine. mdpi.com While AGAT is primarily studied in animals for creatine (B1669601) biosynthesis, analogous enzymes are believed to function in the biosynthesis of guanidine alkaloids in other organisms, including plants and bacteria. researchgate.netmdpi.com The reaction catalyzed by AGAT serves as a fundamental model for how the guanidino moiety is incorporated into precursor molecules.
Other Amidinotransferases : It is hypothesized that a specific amidinotransferase exists in Galega officinalis that facilitates the transfer of the guanidino group from L-arginine to an isoprenoid-derived amine acceptor to form galegine. The efficiency of such enzymes can be influenced by the concentration of substrates and the presence of byproducts like ornithine, which can be inhibitory. nih.govmdpi.com
NRPS-PKS Systems : In some microorganisms, the biosynthesis of more complex guanidine alkaloids involves Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene clusters. For instance, the biosynthesis of guadinomine B begins with the formation of guanidinoacetate, which is then incorporated into a larger structure by an NRPS module. rsc.org This highlights that after the initial guanidination step, further enzymatic machinery may be required to complete the synthesis of the final alkaloid.
Table 3: Key Enzymes and Systems in Guanidine Alkaloid Biosynthesis
| Enzyme/System | Function | Substrates | Products | Reference(s) |
|---|---|---|---|---|
| L-Arginine:glycine amidinotransferase (AGAT) | Catalyzes the transfer of an amidino group from arginine to glycine. A model for guanidination reactions. | L-Arginine, Glycine | Guanidinoacetate, L-Ornithine | researchgate.net, mdpi.com |
| Argininosuccinate Synthase & Lyase | Involved in the regeneration of arginine from citrulline within the ornithine cycle, replenishing the guanidino donor pool. | Citrulline, Aspartate | Arginine, Fumarate | mdpi.com |
| NRPS/PKS modules | Involved in the elongation and modification of complex alkaloids, may incorporate guanidino-containing precursors. | Guanidinoacetate, various amino acids and acyl-CoAs | Complex guanidine alkaloids (e.g., Guadinomine B) | rsc.org |
Pharmacological and Biological Activities of Galegine Sulfate
Metabolic Regulation Mechanisms
Galegine (B1196923) sulfate (B86663) exerts its influence on metabolic processes through several key mechanisms, primarily revolving around cellular energy sensing and substrate utilization.
A primary mechanism underlying many of galegine's metabolic effects is the activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK), a crucial cellular energy sensor. nih.govresearchgate.net Research has demonstrated that galegine produces a concentration-dependent activation of AMPK in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells. nih.govresearchgate.netdundee.ac.uk This activation is observed at concentrations starting from 10 μM and above. nih.govresearchgate.net The activation of AMPK by galegine is thought to be an indirect effect, likely resulting from the inhibition of the mitochondrial respiratory chain, which alters the cellular AMP/ATP ratio. nih.gov This activation provides a unifying hypothesis that explains many of galegine's downstream biological activities. nih.gov
Table 1: Effect of Galegine on AMPK Activation in Various Cell Lines
| Cell Line | Type | Observation | Effective Concentration | Source |
| 3T3-L1 | Mouse Adipocyte | Concentration-dependent activation | ≥ 10 μM | nih.gov |
| L6 | Rat Myotube | Concentration-dependent activation | ≥ 10 μM | nih.gov |
| H4IIE | Rat Hepatoma | Concentration-dependent activation | ≥ 10 μM | nih.gov |
| HEK293 | Human Kidney | Concentration-dependent activation | ≥ 10 μM | nih.gov |
Modulation of Cellular Glucose Uptake inin vitroModels
Galegine has been shown to stimulate glucose uptake in peripheral tissues, which could contribute to its hypoglycemic action. nih.gov In in vitro models using 3T3-L1 adipocytes and L6 myotubes, galegine treatment (in the range of 50 μM–3 mM) resulted in a concentration-dependent stimulation of insulin-independent glucose uptake. nih.gov This effect suggests a role for glucose transporters such as GLUT1 and GLUT4. nih.gov Further investigation indicates the involvement of the PI3 kinase pathway in this process. The stimulatory effect of galegine on glucose uptake in 3T3-L1 adipocytes was significantly reduced by the PI3 kinase inhibitors wortmannin and LY294002. nih.gov
Table 2: Modulation of Glucose Uptake by Galegine in In Vitro Models
| Cell Line | Model Type | Effect | Concentration Range | Pathway Implication | Source |
| 3T3-L1 | Adipocytes | Stimulated glucose uptake | 50 μM - 3 mM | PI3 Kinase | nih.gov |
| L6 | Myotubes | Stimulated glucose uptake | 50 μM - 3 mM | PI3 Kinase | nih.gov |
Inhibition of Fatty Acid Synthesis Pathways
Galegine influences lipid metabolism by inhibiting key pathways involved in fatty acid synthesis. researchgate.net This action is primarily mediated through the AMPK-dependent inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in this process. nih.gov Studies on 3T3-L1 adipocytes and L6 myotubes have shown that galegine produces a concentration-dependent reduction in ACC activity. nih.gov By inhibiting ACC, galegine not only curtails fatty acid synthesis but may also promote fatty acid oxidation. nih.govresearchgate.net Additionally, at higher concentrations (500 μM), galegine has been observed to down-regulate the expression of genes involved in lipogenesis, including fatty acid synthase (FAS) and its upstream regulator, sterol regulatory element-binding protein (SREBP). researchgate.net
Table 3: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity
| Cell Line | Effect | Potency Note | Source |
| 3T3-L1 Adipocytes | Concentration-dependent reduction in ACC activity | More potent than AICAR (a known AMPK activator) | nih.gov |
| L6 Myotubes | Reduction in ACC activity | Statistically significant at ≥ 30 μM | nih.gov |
Influence on Hepatic Gluconeogenesis
A significant component of galegine's antihyperglycemic effect is its ability to inhibit hepatic gluconeogenesis, the process of glucose production in the liver. nih.govcuni.cz The activation of AMPK in liver cells is known to lead to the inhibition of glucose production. nih.gov More specific research has demonstrated that galegine selectively inhibits hepatic gluconeogenesis from glycerol. nih.gov In vivo studies involving acute intraportal infusions of galegine showed a 32% reduction in the fractional contribution of glycerol to this pathway. nih.gov The proposed mechanism involves the inhibition of mitochondrial complex IV, which leads to the indirect inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), a key enzyme in the conversion of glycerol to a gluconeogenic substrate. nih.gov
Table 4: In Vivo Effect of Galegine on Hepatic Gluconeogenesis
| Parameter | Method | Result | Proposed Mechanism | Source |
| Glycerol Contribution to HGP | Intraportal infusion with [¹³C₃]glycerol tracer | 32% reduction | Inhibition of Complex IV and GPD2 | nih.gov |
Glycolytic Pathway Interactions
Galegine appears to shift cellular metabolism towards anaerobic glycolysis. nih.gov In vivo experiments have shown that intraportal infusions of galegine lead to a significant increase in plasma lactate concentrations. nih.gov This finding suggests that by inhibiting mitochondrial respiration (specifically complex IV), galegine promotes an increase in non-insulin-stimulated glucose uptake and subsequent anaerobic glycolysis to meet cellular energy demands. nih.gov
Antidiabetic Potential (Historical Context)
The use of galegine's source, Galega officinalis (also known as goat's rue), for managing symptoms now associated with diabetes mellitus dates back to medieval European folklore medicine. researchgate.netnews-medical.netresearchgate.net Scientific investigation in the early 20th century identified guanidine (B92328) as a blood glucose-lowering substance in the plant. nih.govaston.ac.uk Galegine, an isoamylene guanidine, was subsequently isolated and found to be the principal active, and less toxic, component. news-medical.net
Early clinical studies in the 1920s, notably by Muller and Reinwein in 1927, provided evidence of galegine sulfate's hypoglycemic effects in humans. news-medical.netaston.ac.uk They reported that administration of this compound produced a mild hypoglycemic effect in healthy individuals but a significant glucose-lowering effect in patients with diabetes. news-medical.net Despite this potential, the clinical use of galegine was curtailed due to concerns over its toxicity and a steep dose-response relationship, coupled with the concurrent discovery and wider availability of insulin. nih.govsci-hub.redwiley.com Nevertheless, the chemical structure of galegine served as a crucial model for the synthesis of the biguanide (B1667054) class of antidiabetic drugs, including the globally prescribed medication, metformin (B114582). nih.govtaylorandfrancis.comwikipedia.org
Glycemic Modulation Studies
Galegine has been a subject of interest for its effects on glucose metabolism, which laid the groundwork for the development of biguanide antidiabetic drugs. researchgate.net Studies have shown that galegine, along with related biguanides like metformin and phenformin (B89758), can modulate glycemic control through specific molecular mechanisms. Research indicates that these compounds can increase the cytosolic redox state in liver slices, as evidenced by an increased lactate-to-pyruvate ratio. nih.gov
| Activity | Key Finding | Reference |
|---|---|---|
| Inhibition of Hepatic Gluconeogenesis | Reduced the fractional contribution of glycerol to gluconeogenesis by 32% in vivo. nih.gov | nih.gov |
| Mitochondrial Respiration | Acts as an inhibitor of complex IV in the electron transport chain. nih.gov | nih.gov |
| Cellular Redox State | Increases the [lactate]:[pyruvate] ratio, indicating a shift in the cytosolic redox state. nih.gov | nih.gov |
| Glucose Uptake | Known to enhance glucose uptake. researchgate.net | researchgate.net |
Anti-Glycation Properties
This compound has demonstrated notable anti-glycation properties, specifically through the trapping of reactive dicarbonyl species like methylglyoxal (MGO). In vitro studies conducted under simulated physiological conditions have confirmed this activity. mdpi.com The ability of this compound to trap MGO was observed alongside other compounds found in Galega officinalis, such as rutin, as well as the positive control, metformin hydrochloride. mdpi.comnih.gov This MGO trapping capability is considered a beneficial property, potentially useful in mitigating the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications. nih.govresearchgate.net The research identified guanidines, the chemical class to which galegine belongs, as being effective MGO trappers. semanticscholar.orgbohrium.com
The mechanism by which this compound traps MGO involves the formation of chemical adducts. Analysis using Ultra high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UHPLC-ESI-MS) revealed that this compound forms mono-MGO adducts. mdpi.comnih.gov Unlike some flavonoids which can form both mono- and di-MGO adducts, this compound was observed to form only the single adducts. nih.gov Specifically, researchers detected three distinct mono-MGO adducts of this compound. This observation suggests that the MGO molecule can bind to different positions on the guanidine group of the galegine structure, or that there are other structural differences between the adducts formed. mdpi.comnih.gov
| Property | Observation | Reference |
|---|---|---|
| MGO Trapping Ability | Exhibited the ability to trap MGO in vitro under simulated physiological conditions. mdpi.com | mdpi.com |
| Type of Adducts Formed | Forms mono-MGO adducts exclusively. nih.gov | nih.gov |
| Number of Adducts | Three distinct mono-MGO adducts were observed. mdpi.comnih.gov | mdpi.comnih.gov |
Anti-Cancer and Cytotoxic Activities
Galegine has been investigated for its potential cytotoxic activity against human melanoma cell lines. Research has shown that galegine induces cytotoxicity in a concentration-dependent manner in both DFW and SK-MEL-5 human melanoma cells. The half-maximal inhibitory concentration (IC50) was determined for each cell line after 24 hours of treatment. The results indicated that the DFW cell line was more susceptible to galegine's cytotoxic effects than the SK-MEL-5 line.
| Cell Line | IC50 Value (24h treatment) | Reference |
|---|---|---|
| DFW (Human Melanoma) | 630 µM | |
| SK-MEL-5 (Human Melanoma) | 3300 µM |
The cytotoxic effect of galegine on melanoma cells is primarily mediated through the induction of apoptosis. Flow cytometry analysis confirmed that galegine treatment leads to a significant increase in the percentage of apoptotic cells in both DFW and SK-MEL-5 cell lines. After treatment, 12.4% of DFW cells and 41.8% of SK-MEL-5 cells were detected in the apoptotic phase.
To understand the molecular mechanism behind this pro-apoptotic effect, the expression of several apoptosis-related genes was investigated. The study found that galegine treatment led to an upregulation of the Bax/Bcl-2 ratio in both melanoma cell lines. Furthermore, a notable upregulation in the gene expression of the tumor suppressor p53 was observed specifically in the SK-MEL-5 cells. These findings suggest that galegine's ability to induce apoptosis in melanoma cells involves the modulation of key regulatory genes in the apoptotic pathway.
| Parameter | Cell Line | Finding | Reference |
|---|---|---|---|
| Apoptosis Induction (% of apoptotic cells) | DFW | 12.4% | |
| SK-MEL-5 | 41.8% | ||
| Gene Expression Modulation | DFW & SK-MEL-5 | Upregulation of the Bax/Bcl-2 ratio. | |
| SK-MEL-5 | Upregulation of p53 gene expression. |
Role of AMPK Pathway in Oncological Contexts
Galegine is recognized as a phytochemical activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. nih.gov The AMPK signaling pathway plays a significant role in oncology, primarily functioning as a metabolic tumor suppressor. nih.gov Its activation can counteract tumor progression by enforcing metabolic checkpoints, inhibiting cell growth, and resisting pro-tumorigenic metabolic processes. nih.gov
The activation of AMPK initiates several anti-cancer mechanisms:
Metabolic Regulation : AMPK activation works to halt anabolic pathways that cancer cells rely on for proliferation, thereby depriving them of essential energy and nutrients. nih.gov It negatively regulates the Warburg effect, a metabolic shift where cancer cells favor glycolysis even in the presence of oxygen. nih.gov
Cell Cycle Arrest : The pathway can induce cell cycle arrest, preventing the uncontrolled division of cancer cells. nih.gov
Induction of Apoptosis : AMPK can trigger programmed cell death, or apoptosis, in cancer cells through the activation of key proteins like p53, p21, and p27. nih.gov
Inhibition of mTOR Signaling : A crucial downstream effect of AMPK activation is the suppression of the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth and proliferation and is often hyperactivated in various cancers. By inhibiting mTOR, AMPK effectively slows down macromolecular synthesis required for tumor growth.
Galegine, as a natural activator of this pathway, is therefore a compound of interest in oncological research for its potential to modulate cancer cell metabolism and survival. nih.gov
Other Biological Effects
Weight Management Mechanisms and Associated Metabolic Pathways
Galegine has demonstrated significant effects on weight management, producing weight loss and reducing weight gain in animal models. nih.gov Research indicates that a substantial portion of this effect is independent of a reduction in food intake, pointing towards direct metabolic actions. nih.gov The primary mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) pathway.
Activation of AMPK by galegine orchestrates a cascade of metabolic changes conducive to weight loss:
Inhibition of Fatty Acid Synthesis : Galegine inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This action simultaneously stimulates fatty acid oxidation, shifting the metabolic balance away from fat storage and towards energy expenditure.
Downregulation of Lipogenic Genes : The compound has been shown to down-regulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FAS) and its upstream regulator, SREBP.
Reduced Lipolysis : It has been observed to reduce isoprenaline-mediated lipolysis in adipocytes, suggesting a complex regulatory role in fat metabolism.
These multifaceted actions, all stemming from the activation of AMPK, contribute to the observed reduction in body weight.
Table 1: Metabolic Effects of Galegine Mediated by AMPK Activation
| Metabolic Target/Process | Effect of Galegine | Associated Pathway/Mechanism | Outcome |
|---|---|---|---|
| Acetyl-CoA Carboxylase (ACC) | Inhibition | AMPK Activation | Decreased fatty acid synthesis; Increased fatty acid oxidation |
| Fatty Acid Synthase (FAS) & SREBP | Down-regulation of Gene Expression | AMPK Activation | Reduced synthesis of fatty acids |
| Glucose Transport | Stimulation of Uptake | AMPK Activation | Enhanced glucose utilization by cells (adipocytes, myotubes) |
| Isoprenaline-mediated Lipolysis | Reduction | Direct action on adipocytes | Decreased release of fatty acids from fat stores |
Antihypertensive Activity
Galegine has been identified as a potent antihypertensive agent. Studies in anesthetized hypertensive rats have shown that a single administration of galegine induces an immediate and dose-dependent decrease in mean arterial blood pressure (MABP). This rapid onset of action suggests its potential utility in managing hypertensive urgencies. The hypotensive effect is also accompanied by a rapid increase in heart rate. While the precise mechanisms are not fully elucidated, some reports suggest the antihypertensive action may be related to H2-receptor agonism. The guanidine functional group, which is central to galegine's structure, has been associated with hypotensive properties.
Table 2: Antihypertensive Effects of Galegine in an Animal Model
| Dose (mg/kg) | Effect on Mean Arterial Blood Pressure (MABP) | Effect on Heart Rate (HR) |
|---|---|---|
| 2.5 | Immediate, significant decrease | Rapid increase |
| 5.0 | Immediate, dose-dependent decrease | Rapid increase |
| 10.0 | Immediate, more pronounced dose-dependent decrease | Rapid increase |
Anti-osteoclastic Activity
Currently, there is a lack of available scientific literature specifically investigating or establishing the anti-osteoclastic activity of this compound.
Antimicrobial Spectrum (e.g., Staphylococcus aureus, Candida albicans)
Galegine has demonstrated notable antimicrobial properties. Research has shown its bioefficacy against both the bacterium Staphylococcus aureus and the fungus Candida albicans. Furthermore, studies on alcoholic extracts of Galega officinalis, the plant from which galegine is derived, have confirmed significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria. The 60% ethanolic extract, which contains guanidine derivatives including galegine, showed the highest inhibitory action on Staphylococcus aureus, among others. researchgate.net This indicates that galegine contributes to the plant's broad-spectrum antibacterial effects.
Table 3: Antimicrobial Spectrum of Galegine and Galegine-Containing Extracts
| Microorganism | Type | Observed Activity | Source of Finding |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | Inhibition / Bioefficacy | Isolated Galegine & G. officinalis extract researchgate.net |
| Candida albicans | Fungus (Yeast) | Bioefficacy | Isolated Galegine |
| Streptococcus faecalis | Gram-positive bacterium | Significant Inhibition | G. officinalis extract researchgate.net |
| Bacillus subtilis | Gram-positive bacterium | Inhibition | G. officinalis extract researchgate.net |
| Enterobacter aerogenes | Gram-negative bacterium | Highest Inhibition | G. officinalis extract researchgate.net |
| Serratia marcescens | Gram-negative bacterium | Inhibition | G. officinalis extract researchgate.net |
| Yersinia enterocolitica | Gram-negative bacterium | Significant Inhibition | G. officinalis extract researchgate.net |
Lactogenic Potential
The plant Galega officinalis, commonly known as Goat's Rue, has a long history in traditional medicine as a galactagogue—a substance that promotes lactation. nih.govresearchgate.net This traditional use has led to investigations into its active components. G. officinalis contains galegine, as well as other compounds such as phytoestrogens and steroidal saponins. nih.govresearchgate.net
While the plant itself is associated with increased milk production, the direct lactogenic agent is still a subject of scientific discussion. Some research suggests that the phytoestrogens within the plant may be responsible for the effect by increasing prolactin receptors in the mammary gland. researchgate.net Other theories propose that steroidal saponins may play a role. nih.gov Although galegine is a major component of the plant, there is currently no direct scientific evidence to confirm that galegine itself is the compound responsible for the lactogenic potential of Galega officinalis.
Toxicological Profile of Galegine Sulfate
Animal Toxicity Studies
The toxicological properties of galegine (B1196923) sulfate (B86663) and its parent plant, Galega officinalis, have been evaluated in various animal models. These studies reveal species-specific differences in susceptibility and a range of physiological effects targeting several organ systems.
Species-Specific Susceptibility and Individual Variation
The toxicity of galegine exhibits considerable variation among different animal species and even between individuals of the same species. In studies involving mice, alcoholic extracts from the seeds and leaves of Galega officinalis were found to be poisonous, with an average lethal dose for galegine sulfate reported as 77.5 mg/kg of body weight. researchgate.net
Sheep have also been a focus of toxicity studies, demonstrating a high degree of sensitivity. Clinical signs of poisoning in sheep can manifest at doses as low as 0.8 grams of the dried Galega officinalis plant per kilogram of body weight per day. usu.eduresearchgate.net However, a notable observation in sheep is the significant variability in susceptibility from one animal to another. researchgate.net
In contrast, rats appear to be more resistant. In one study, rats fed dried aerial parts of Galega officinalis at a rate of 5 g/kg did not show any mortalities or overt clinical signs of toxicity. researchgate.net Similarly, another acute toxicity study in rats indicated a median lethal dose (LD50) greater than 5 g/kg for an oral suspension of the plant. researchgate.net In a subacute study, rats received daily oral doses of 150 or 300 mg/kg of body weight for 28 days. researchgate.net Another investigation involving BALB/c mice found that galegine administered in their feed at a concentration of 3.41 mmol/kg for 28 days produced no signs of toxicity. nih.gov
Table 1: Comparative Toxicity of Galegine and Galega officinalis in Different Species
| Species | Preparation | Reported Lethal/Toxic Dose | Notes |
|---|---|---|---|
| Mice | This compound (alcoholic extract) | 77.5 mg/kg (average lethal dose) | Administered via injection. researchgate.net |
| Sheep | Dried Galega officinalis plant | 0.8 g/kg/day | High individual variation in susceptibility. usu.eduresearchgate.net |
| Rats | Dried Galega officinalis (aerial parts) | >5 g/kg (LD50) | No mortalities observed at 5 g/kg. researchgate.net |
| Rats | Galega officinalis (subacute) | 150-300 mg/kg/day | 28-day oral administration study. researchgate.net |
| Mice | Galegine (in feed) | 3.41 mmol/kg | No toxicity observed over 28 days. nih.gov |
Physiological Manifestations of Toxicity
Galegine-induced toxicity presents with distinct clinical signs affecting the pulmonary, nervous, and hepato-renal systems.
A primary and severe manifestation of galegine toxicity is significant respiratory distress. nih.gov Studies in sheep administered with Galega officinalis or Verbesina encelioides (another plant containing galegine) revealed severe respiratory compromise. nih.gov Post-mortem examinations of affected animals showed hydrothorax, characterized by the accumulation of up to 2 to 3 liters of straw-colored fluid in the thoracic cavity. nih.gov The lungs appeared congested and edematous, and the trachea and lung airways often contained frothy material with fibrin (B1330869) strands, all of which are indicative of severe pulmonary edema. nih.gov Even in studies where rats did not show overt clinical signs, evidence of significant lung alterations was noted, suggesting the lungs are a primary target of toxicity. researchgate.net
The liver and kidneys are also affected by galegine. In rats fed Galega officinalis, even in the absence of mortality, there was clear evidence of significant liver alterations, identifying the liver as a target organ for the toxin. researchgate.net Further cellular studies support these findings, showing that galegine activates AMP-activated protein kinase (AMPK) in both H4IIE rat hepatoma (liver) cells and HEK293 human kidney cell lines. nih.gov Changes in the weight of internal organs are often used as an indicator of toxicity, and such changes have been noted in animal studies with Galega officinalis. researchgate.net
Factors Influencing Toxicity in Source Plants (e.g., plant growth stage)
The toxicity of plants containing galegine, such as Galega officinalis, is not constant. It is significantly influenced by the part of the plant and its developmental stage, as these factors dictate the concentration of the toxic alkaloid. usu.educambridge.orgresearchgate.net
Analysis has shown that galegine concentration differs markedly among various plant tissues. The highest levels are found in reproductive tissues (flowers and pods), which contain approximately 7 mg of galegine per gram of tissue. usu.educambridge.orgresearchgate.net This is followed by the leaves (around 4 mg/g) and finally the stems, which have the lowest concentration (about 1 mg/g). usu.educambridge.orgresearchgate.net
The phenological growth stage of the plant also plays a critical role. The total amount of galegine per stalk is lowest during the early vegetative growth stage and increases progressively, reaching its peak concentration during the immature pod stage. usu.educambridge.orgresearchgate.net After this point, as the plant moves into the mature seed stage, the galegine concentration decreases by nearly half. usu.educambridge.org Consequently, Galega officinalis is considered most toxic at its immature pod stage. usu.educambridge.org This peak toxicity period often coincides with the time meadows are harvested for hay, increasing the risk of contaminating livestock feed. cambridge.orgresearchgate.net
**Table 2: Galegine Concentration in *Galega officinalis***
| Plant Part/Stage | Galegine Concentration (mg/g) | Total Galegine per Stalk (mg) | Toxicity Level |
|---|---|---|---|
| Vegetative Stage | Low | ~2 mg | Low |
| Leaf Tissue | ~4 mg/g | N/A | Medium |
| Stem Tissue | ~1 mg/g | N/A | Low |
| Reproductive Tissue | ~7 mg/g | N/A | High |
| Immature Pod Stage | ~4 mg/g (whole plant avg.) | ~91 mg | Peak |
| Mature Seed Stage | ~2 mg/g (whole plant avg.) | ~48 mg | Decreased |
Historical Clinical Safety Considerations and Limitations
The clinical journey of this compound, a principal active compound from the plant Galega officinalis (Goat's Rue), was brief and marked by significant toxicity concerns that ultimately limited its therapeutic application. wikipedia.orgnews-medical.net In the 1920s, before the advent of modern antidiabetic drugs, galegine was investigated as a potential treatment for diabetes mellitus due to the historical use of Galega officinalis in folk medicine for similar purposes. wikipedia.orgnews-medical.nettaylorandfrancis.com
Early clinical experiments provided initial evidence of its glucose-lowering effects. news-medical.netwiley.com In a notable 1927 report by Müller and Reinwein, researchers described self-administering 109 mg of this compound and tracking their blood glucose levels, which revealed a hypoglycemic effect. news-medical.netwiley.com Subsequent studies on other healthy individuals and diabetic patients confirmed this glucose-lowering action, which was more significant in individuals with diabetes. news-medical.net
However, the therapeutic potential of galegine was quickly overshadowed by its narrow therapeutic window and considerable toxicity. wikipedia.orgtaylorandfrancis.com Even during these early studies, several limiting factors were identified:
Toxicity: Guanidine (B92328) and its derivatives, including galegine, were recognized as being too toxic for routine clinical use. nih.gov Animal studies highlighted its potent toxicity; it was found to be the primary toxic agent in poison sedge (Schoenus asperocarpus) and is known to be highly toxic to livestock such as sheep, causing acute pulmonary edema and hydrothorax. wikipedia.orgresearchgate.netnih.gov In dogs, galegine induced a transient hyperglycemia at higher doses, followed by significant blood sugar reductions. wiley.com Studies in rabbits showed a steep dose-response relationship, with small dose increases leading to hypoglycemic crises and death. wiley.com
Variable Patient Response: The effects of galegine on blood glucose were inconsistent among individuals. wiley.com Clinical reports from the era described that some patients became "symptom-free," while others showed no clinical response at all. wiley.com
Adverse Effects: Patients treated with galegine-based formulations reported side effects, including abdominal pain, cramping, and nausea. wiley.com
Short Duration of Action: The glucose-lowering effect of galegine was transient, which limited its practical utility for managing a chronic condition like diabetes. wiley.com
These significant limitations—namely its inherent toxicity, unpredictable effects, and short duration of action—meant that this compound was soon supplanted by superior and safer alternatives. wikipedia.org Its primary legacy lies in spurring the research that led to the development of the biguanide (B1667054) class of drugs. taylorandfrancis.com
Historical Clinical Observations of this compound
| Observation Category | Key Findings | Source Citation |
|---|---|---|
| Efficacy | Demonstrated a hypoglycemic effect, more pronounced in diabetic patients than in healthy individuals. | news-medical.netwiley.com |
| Toxicity in Animals | Shown to be highly toxic in sheep, dogs, and rabbits, causing severe respiratory distress, hypoglycemic crises, and death. | wiley.comresearchgate.netnih.gov |
| Adverse Effects in Humans | Reported side effects included abdominal pain, cramping, and nausea. | wiley.com |
| Clinical Limitations | Characterized by a short duration of action and highly variable patient responses. | wiley.com |
| Outcome | Use as a pharmaceutical was abandoned due to its unfavorable safety profile and the availability of better alternatives. | wikipedia.org |
Comparative Toxicity with Derived Analogues (e.g., Metformin)
The exploration of galegine's biological activity directly paved the way for the synthesis of biguanides, a class of drugs designed to retain the glucose-lowering effect while reducing the overt toxicity of the parent compound. taylorandfrancis.comwikipedia.org Metformin (B114582), a dimethylbiguanide, is the most successful and widely used of these synthetic analogues and serves as a key point of comparison for understanding galegine's toxicity. taylorandfrancis.comresearchgate.net Other biguanide analogues, such as phenformin (B89758) and buformin, were also developed but were later withdrawn from the market due to unacceptable toxicity, particularly a high incidence of lactic acidosis. nih.govcuni.cz
Galegine is an isoprenylguanidine, while metformin is a biguanide, composed of two linked guanidine rings with dimethyl substitution. nih.govresearchgate.net This structural difference is fundamental to their differing toxicological profiles. Metformin is significantly less toxic than galegine. taylorandfrancis.com While research indicates no toxic effects were seen in rats given galegine at a dose of 600 mg/kg for 28 days, galegine is generally considered too toxic for clinical use in humans. taylorandfrancis.comnih.gov In contrast, metformin is established as a safe and effective treatment. taylorandfrancis.com
The primary toxicological concern with biguanides is lactic acidosis, a rare but serious metabolic complication. litfl.comnih.gov
Galegine: While detailed clinical data on galegine-induced lactic acidosis is scarce due to its limited use, its parent compound, guanidine, is known to be highly toxic. nih.gov The severe toxic effects observed in animal studies, such as rapid death, suggest a profound metabolic disruption. wiley.comnih.gov
Metformin: Metformin-associated lactic acidosis (MALA) is a rare event, with an estimated incidence of 1-30 cases per 100,000 patient-years. nih.gov It occurs predominantly in patients with significant renal impairment, which prevents the drug's excretion, or in cases of acute overdose. litfl.combinasss.sa.cr Unlike more toxic biguanides, metformin itself rarely causes hypoglycemia. litfl.com The common side effects are gastrointestinal in nature (e.g., nausea, diarrhea, abdominal pain) and are generally manageable. wikipedia.orgemdocs.net
Phenformin and Buformin: These analogues were withdrawn precisely because they carried a much higher risk of causing severe and often fatal lactic acidosis compared to metformin. nih.govcuni.cz Phenformin, being more lipophilic, has a greater propensity to inhibit cellular respiration, which contributes to this higher risk. nih.govnih.gov
In vitro studies comparing the compounds show that galegine, phenformin, and metformin all inhibit mitochondrial respiratory chain complexes, a mechanism central to their action and toxicity. cuni.czresearchgate.net However, they do so with differing potencies. For instance, one study found phenformin to be a more effective inhibitor of mitochondrial respiration than metformin. cuni.cz Another study noted that galegine, phenformin, and metformin all inhibit complex IV activity. researchgate.net This shared mechanism, with varying potencies, helps explain the spectrum of toxicity seen across the class, with galegine being the most toxic natural precursor and metformin being the safest of the synthetic biguanides used clinically. taylorandfrancis.comnih.gov
Comparative Toxicity Profile: Galegine vs. Derived Analogues
| Compound | Chemical Class | Primary Toxicity Concern | Common Adverse Effects | Clinical Status | Source Citation |
|---|---|---|---|---|---|
| Galegine | Guanidine | High systemic toxicity; severe hypoglycemic crises and death in animal studies. | Nausea, abdominal pain (in early human trials). | Use abandoned due to toxicity. | wikipedia.orgwiley.comnih.gov |
| Metformin | Biguanide | Lactic acidosis (rare), primarily associated with renal impairment or overdose. | Gastrointestinal upset (diarrhea, nausea, vomiting). | Widely used as a first-line antidiabetic drug. | wikipedia.orglitfl.com |
| Phenformin | Biguanide | High incidence of fatal lactic acidosis. | Similar to metformin but with a much higher risk profile. | Withdrawn from the market. | nih.govcuni.cz |
| Buformin | Biguanide | High risk of lactic acidosis. | Similar to phenformin. | Withdrawn from the market. | nih.govcuni.cz |
Analytical and Biotechnological Methodologies for Galegine Sulfate Research
Extraction and Isolation Techniques from Biological Sources
The initial step in galegine (B1196923) sulfate (B86663) research involves its extraction and isolation from biological matrices, most notably the plant Galega officinalis (Goat's Rue). areeo.ac.irtaylorandfrancis.com The process typically begins with the collection and preparation of the plant material. Leaves are often dried at room temperature for an extended period, such as 30 days, and then powdered to increase the surface area for extraction. areeo.ac.ir
Solvent extraction is a common method employed. researchgate.net One documented procedure involves macerating the powdered plant material in distilled water at room temperature, followed by stirring on a shaker for 24 hours to facilitate the extraction of water-soluble compounds like galegine. areeo.ac.ir The resulting mixture is filtered to separate the liquid extract from the solid plant debris. areeo.ac.ir To enhance the extraction of various compounds, solvents like 96% ethanol (B145695) may also be used. areeo.ac.ir
Another approach involves solid-phase extraction (SPE), which has been noted for its simplicity and lower consumption of organic solvents. nih.gov A specialized SPE technique using a molecularly imprinted polymer (MIP) has been developed for the selective extraction and preconcentration of galegine. nih.govresearchgate.net This method utilizes a polymer synthesized to have specific recognition sites for the galegine molecule, allowing for highly selective separation from other compounds in the plant extract. nih.gov The extraction process can involve mixing the prepared solid-phase MIP with a hydroalcoholic solution of the galegine extract and using an ultrasonic bath to facilitate the binding of galegine to the polymer. researchgate.net
Following initial extraction, the solvent is typically evaporated to concentrate the crude extract, which is then stored under controlled conditions (e.g., 2 to 8 °C in a dark, closed container) before proceeding to purification and analysis. areeo.ac.ir
Advanced Chromatographic Analysis
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of galegine sulfate in complex mixtures. Advanced methods offer high sensitivity, efficiency, and resolution.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantitative analysis of galegine. researchgate.net The technique separates components in a liquid sample by passing them through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure. nih.gov
In the analysis of galegine, HPLC systems are often equipped with a UV or photodiode array (PDA) detector. researchgate.netresearchgate.net For instance, a method might use a C18 column with an isocratic mobile phase, such as a mixture of water and acetonitrile (B52724), to achieve separation. researchgate.net The galegine compound is identified by its specific retention time—the time it takes to travel through the column. A standard solution of pure this compound is run to determine its characteristic retention time, which can then be used to identify and quantify the compound in a sample extract by comparing peak areas. researchgate.net One study reported a retention time of approximately 3.06 minutes for galegine in a hydroalcoholic extract of Galega officinalis. areeo.ac.ir The method's validity is established through parameters like linearity, precision, and accuracy to ensure reliable quantification. researchgate.net
Table 1: Example HPLC Method Parameters for Galegine Analysis
| Parameter | Value/Description | Source |
| Column | C18 | researchgate.net |
| Mobile Phase | Water:Acetonitrile (isocratic) | researchgate.net |
| Detector | Photodiode Array (PDA) | researchgate.net |
| Retention Time | ~3.06 minutes | areeo.ac.ir |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is invaluable for both the identification and quantification of compounds like galegine in complex biological samples, such as plant extracts or honey. nih.govnih.gov
After the sample is injected into the LC system and components are separated, the eluent is directed into the mass spectrometer. The MS instrument ionizes the molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). lcms.cz For analyzing compounds in honey, which can sometimes be contaminated with galegine from floral sources, LC-MS is used to generate polyphenolic fingerprints for authentication purposes. nih.gov
Targeted LC-MS/MS methods, often using a triple quadrupole mass spectrometer, can be set to monitor for specific precursor and product ions of galegine. This mode of operation, known as Multiple Reaction Monitoring (MRM), provides exceptional sensitivity and specificity, allowing for accurate quantification even at very low concentrations. nih.govnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) systems use columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in significantly higher resolution, greater sensitivity, and much faster analysis times. nih.gov When coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS), it becomes a powerful tool for analyzing this compound.
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like galegine, converting them into gas-phase ions with minimal fragmentation. mdpi.com In the analysis of nitrogen-containing compounds such as guanidine (B92328) derivatives, positive electrospray ionization (ESI+) mode is typically used. mdpi.commdpi.com The UHPLC-ESI-MS analysis of Galega officinalis extracts has successfully identified galegine and its derivatives. mdpi.com
The coupling of UHPLC with tandem mass spectrometry (MS/MS) further enhances analytical capabilities. mdpi.com The UHPLC-ESI-MS/MS method allows for the development of highly selective and sensitive quantitative assays using the MRM mode. mdpi.comnih.gov This approach provides excellent linearity, precision, and accuracy for the determination of trace-level compounds in complex matrices. nih.gov
Table 2: Key Features of UHPLC-ESI-MS/MS for Galegine Analysis
| Feature | Description | Source |
| Separation | Higher efficiency and shorter analysis time compared to HPLC. | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode (ESI+) for guanidine derivatives. | mdpi.commdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. | mdpi.comnih.gov |
| Application | Identification and quantification of galegine and its adducts in biological extracts. | mdpi.com |
Purification Strategies
Following initial extraction, crude extracts contain a multitude of compounds besides this compound. Purification is therefore a critical step to isolate the compound of interest.
Column chromatography is a fundamental and widely applied purification technique in galegine research. areeo.ac.irareeo.ac.ir The method involves packing a glass column with a stationary phase, typically silica (B1680970) gel for galegine purification. areeo.ac.ir The crude extract, often adsorbed onto a small amount of silica gel to create a powder, is loaded onto the top of the column. areeo.ac.ir
A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs because different compounds in the extract have different affinities for the stationary and mobile phases, causing them to move through the column at different rates. For the purification of galegine from Galega officinalis extracts, a gradient elution strategy is often used. The process starts with a non-polar solvent, such as hexane, and the polarity of the mobile phase is gradually increased. areeo.ac.ir This allows for the sequential elution of compounds based on their polarity.
Molecularly Imprinted Polymer (MIP) Technique for Selective Purification
The molecularly imprinted polymer (MIP) technique represents a powerful and highly selective method for the extraction and purification of specific molecules from complex mixtures. nih.govresearchgate.net This method involves the synthesis of a polymer matrix around a template molecule—in this case, galegine. nih.govnih.gov After polymerization, the template molecule is removed, leaving behind specific recognition sites that are complementary in shape, size, and functional group orientation to the target molecule. nih.gov This "molecular memory" allows the MIP to selectively rebind the target compound from a sample matrix with high affinity. nih.govresearchgate.net
In the context of this compound research, MIPs have been developed as a sophisticated solid-phase extraction method. nih.gov One approach involved the synthesis of an MIP using galegine as the template, methacrylic acid (MAA) as the functional monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker, and azobisisobutyronitrile (ABN) as the reaction initiator in an acetonitrile solvent. nih.govnih.gov To enhance the performance and adsorption capacity of the polymer, some studies have incorporated graphene oxide (GO), creating a GO-MIP composite. nih.govareeo.ac.ir The synthesized polymers are characterized using various analytical techniques, including FT-IR spectroscopy to identify functional groups, field emission scanning electron microscopy (FE-SEM) and atomic force microscopy (AFM) to study the surface morphology and topography, and X-ray diffraction (XRD) to analyze the crystalline structure. nih.govnih.gov
Research findings indicate that MIPs are effective for the selective extraction of galegine from crude plant extracts. nih.govareeo.ac.ir The process typically involves mixing the MIP adsorbent with a hydroalcoholic extract of Galega officinalis, followed by a short period in an ultrasonic bath to facilitate binding. nih.govareeo.ac.ir The galegine-loaded polymer is then separated by filtration, and the amount of extracted galegine is quantified using methods like polarography or High-Performance Liquid Chromatography (HPLC). nih.govareeo.ac.ir
Studies have shown that combining conventional chromatographic techniques with MIPs can significantly improve purification efficiency. When column chromatography using silica gel was performed prior to MIP adsorption, the purification and isolation efficiency of galegine was enhanced by up to 17 times compared to using the MIP technique alone. areeo.ac.irareeo.ac.ir This pre-purification step helps in removing a significant amount of interfacial compounds, thereby reducing matrix effects and allowing for more efficient and selective binding of galegine to the MIP. areeo.ac.ir
Table 1: Components for the Synthesis of a Galegine-Specific Molecularly Imprinted Polymer
| Component Role | Chemical Name | Abbreviation |
| Template Molecule | This compound | - |
| Functional Monomer | Methacrylic Acid | MAA |
| Cross-linker | Ethylene Glycol Dimethacrylate | EGDMA |
| Reaction Initiator | Azobisisobutyronitrile | AIBN |
| Solvent | Acetonitrile | - |
| Reinforcing Material | Graphene Oxide | GO |
This table summarizes the key chemical components used in the synthesis of a galegine-specific Molecularly Imprinted Polymer as described in research articles. nih.govnih.govareeo.ac.ir
In Vitro Culture Systems for Biosynthesis and Elicitation Studies
In vitro culture technologies provide a controlled and sustainable platform for producing high-value plant secondary metabolites, bypassing the limitations of conventional agricultural methods. nih.gov For galegine, two primary systems have been investigated: cell suspension cultures and hairy root cultures of Galega officinalis. researchgate.netnih.gov These biotechnological approaches allow for consistent production year-round under sterile, controlled conditions and offer the potential for scaling up the biosynthesis of desired compounds. scispace.com
A key strategy to boost the production of secondary metabolites in these culture systems is elicitation—the application of specific biotic or abiotic stressors that trigger plant defense responses, often leading to an increased accumulation of phytochemicals. nih.govphytojournal.com Research has focused on the effects of various elicitors on galegine production in both cell suspension and hairy root cultures of G. officinalis. researchgate.netnih.gov
In cell suspension cultures, elicitors such as chitosan (B1678972), salicylic (B10762653) acid (SA), and ultrasound waves have been tested. researchgate.net A study found that applying ultrasonic waves for 1 minute resulted in the highest galegine content (6.86 mg/g fresh weight), a significant increase compared to control cultures. researchgate.net Similarly, salicylic acid at a concentration of 75 µM also enhanced galegine accumulation. researchgate.net
Hairy root cultures, induced by infection with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), are another valuable system known for their genetic stability and high growth rate in media without growth regulators. nih.govnih.gov In a study on G. officinalis hairy roots, the application of various elicitors was also investigated. nih.gov The results demonstrated that elicitation significantly increased galegine content as measured by HPLC. nih.gov The most effective treatment was the application of ultrasonic waves for 4 minutes, which yielded the highest galegine content of 14.55 mg/g fresh weight, two days after elicitation. nih.gov Other elicitors like chitosan (400 mg/L) and salicylic acid also promoted the accumulation of galegine and other phytochemicals like total phenols and flavonoids. nih.gov These findings underscore the potential of using hairy root cultures combined with elicitation as an efficient method for the large-scale production of galegine. nih.govresearchgate.net
Table 2: Effect of Elicitors on Galegine Production in Galega officinalis In Vitro Cultures
| In Vitro System | Elicitor | Concentration / Duration | Galegine Content (mg/g FW) | Reference |
| Cell Suspension Culture | Ultrasound | 1 minute | 6.86 | researchgate.net |
| Hairy Root Culture | Ultrasound | 4 minutes | 14.55 | nih.gov |
| Hairy Root Culture | Chitosan | 400 mg/L | Increased (value not specified) | nih.gov |
| Cell Suspension Culture | Salicylic Acid | 75 µM | Increased (value not specified) | researchgate.net |
| Hairy Root Culture | Salicylic Acid | 100, 200, 300 mM | Increased (value not specified) | nih.gov |
This table presents detailed research findings on how different elicitors impact the biosynthesis of galegine in cell suspension and hairy root cultures of G. officinalis.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Galegine sulfate, and how can researchers ensure reproducibility across studies?
- Methodological Answer : Synthesis typically involves reacting galegine with sulfuric acid under controlled conditions. To ensure reproducibility, document stoichiometric ratios, temperature (±1°C precision), and reaction duration. Characterization via -NMR, HPLC, and elemental analysis is critical. Include raw spectral data and purity thresholds (e.g., ≥98%) in supplementary materials . For cross-validation, replicate protocols using independent batches and compare spectroscopic profiles with published datasets .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and how should validation be conducted?
- Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity. Validate methods by assessing linearity (R² >0.99), recovery rates (80–120%), and limit of detection (LOD <1 ng/mL). Include internal standards (e.g., deuterated analogs) to control matrix effects. Cross-validate with alternative techniques like ELISA or capillary electrophoresis to confirm accuracy .
Q. What pharmacological mechanisms are hypothesized for this compound, and how can researchers design experiments to validate these pathways?
- Methodological Answer : Hypothesized mechanisms include AMPK activation and glucose uptake modulation. Design in vitro assays using siRNA knockdowns of AMPK subunits in hepatocytes, paired with glucose tracer studies (e.g., -2-deoxyglucose uptake). For in vivo validation, use AMPK-null murine models and compare metabolic responses to wild-type cohorts .
Advanced Research Questions
Q. How can researchers address discrepancies in reported pharmacokinetic profiles of this compound across species?
- Methodological Answer : Discrepancies may arise from interspecies metabolic differences. Conduct allometric scaling with at least three species (e.g., rat, dog, primate) to model human pharmacokinetics. Use physiologically based pharmacokinetic (PBPK) simulations to adjust for enzyme expression variances (e.g., CYP3A4 activity). Validate with microdosing trials in humans .
Q. What experimental strategies resolve conflicting data on this compound’s cytotoxicity in normal vs. cancerous cell lines?
- Methodological Answer : Perform dose-response assays (0.1–100 µM) across multiple cell lines (≥5) with standardized viability endpoints (e.g., MTT, ATP luminescence). Use transcriptomic profiling (RNA-seq) to identify off-target pathways in non-malignant cells. Compare results under hypoxic vs. normoxic conditions to assess microenvironmental influences .
Q. How can computational models predict this compound’s interactions with non-target proteins, and what experimental follow-up is required?
- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen against human proteome databases (e.g., PDB, UniProt). Prioritize high-affinity candidates (binding energy ≤-8 kcal/mol) for SPR (surface plasmon resonance) validation. Confirm functional impacts via enzymatic inhibition assays .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in heterogeneous tissue samples?
- Methodological Answer : Use mixed-effects models to account for intra-sample variability (e.g., tumor heterogeneity). Apply Bayesian hierarchical modeling for small-sample cohorts. For spatial distribution analysis, integrate MALDI-TOF imaging data with Gaussian process regression .
Literature and Data Synthesis
Q. How to conduct a systematic review of this compound’s therapeutic potential while mitigating publication bias?
- Methodological Answer : Follow PRISMA guidelines. Search PubMed, Scopus, and Google Scholar using controlled vocabulary (MeSH: “Galegine/therapeutic use”). Include preprints (e.g., bioRxiv) and grey literature. Assess bias via funnel plots and Egger’s regression. Use GRADE criteria to rank evidence quality .
Q. What strategies identify gaps in existing research on this compound’s metabolic off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
